

Foundational Research on the Therapeutic Potential of ReACp53: A Technical Guide

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Compound of Interest

Compound Name: ReACp53

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Introduction

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing cancer formation.[1] It functions by halting cell growth to allow for DNA repair or by initiating programmed cell death (apoptosis) if the damage is irreparable.[1][2] However, mutations in the TP53 gene, present in over half of all human cancers, can lead to the loss of this protective function.[2][3] A significant portion of these mutations are missense mutations that cause the p53 protein to misfold and form amyloid-like aggregates.[3][4] These aggregates not only lose their tumor-suppressive capabilities but can also gain new cancer-promoting functions and exert a dominant-negative effect over any remaining wild-type p53.[4][5]

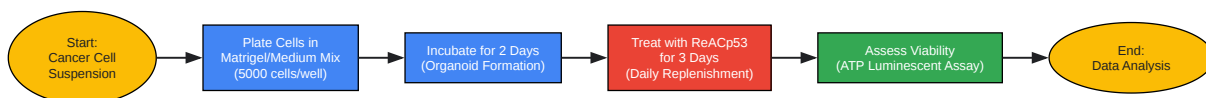
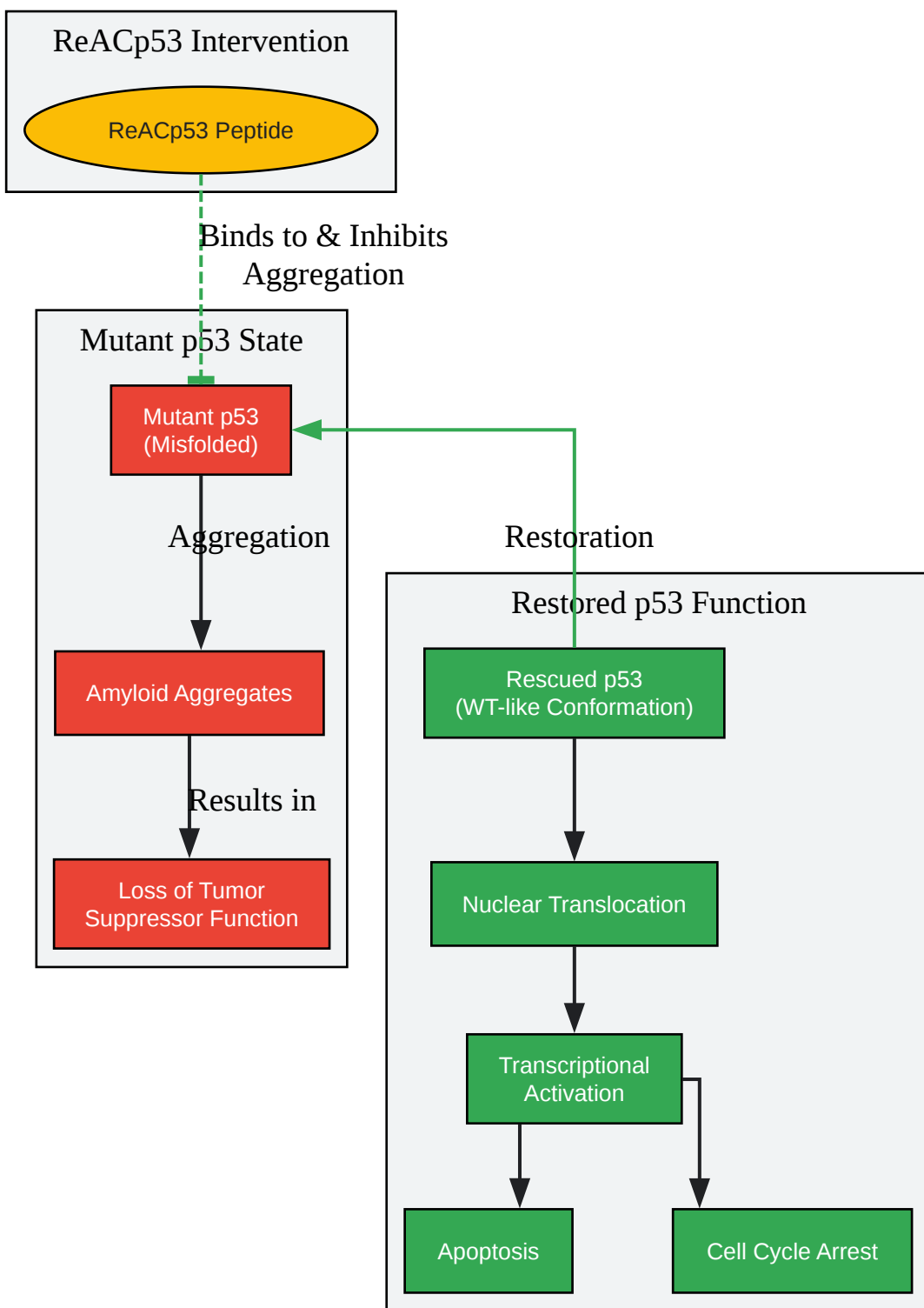
ReACp53 is a cell-penetrating peptide specifically designed to combat this problem.[6][7] It was developed to inhibit the aggregation of mutant p53, thereby restoring its native conformation and tumor-suppressive functions.[1][3][6] This technical guide provides an in-depth overview of the foundational preclinical research that has established the therapeutic potential of **ReACp53**, focusing on its mechanism of action, efficacy in in vitro and in vivo models, and the detailed experimental protocols that underpin these findings.

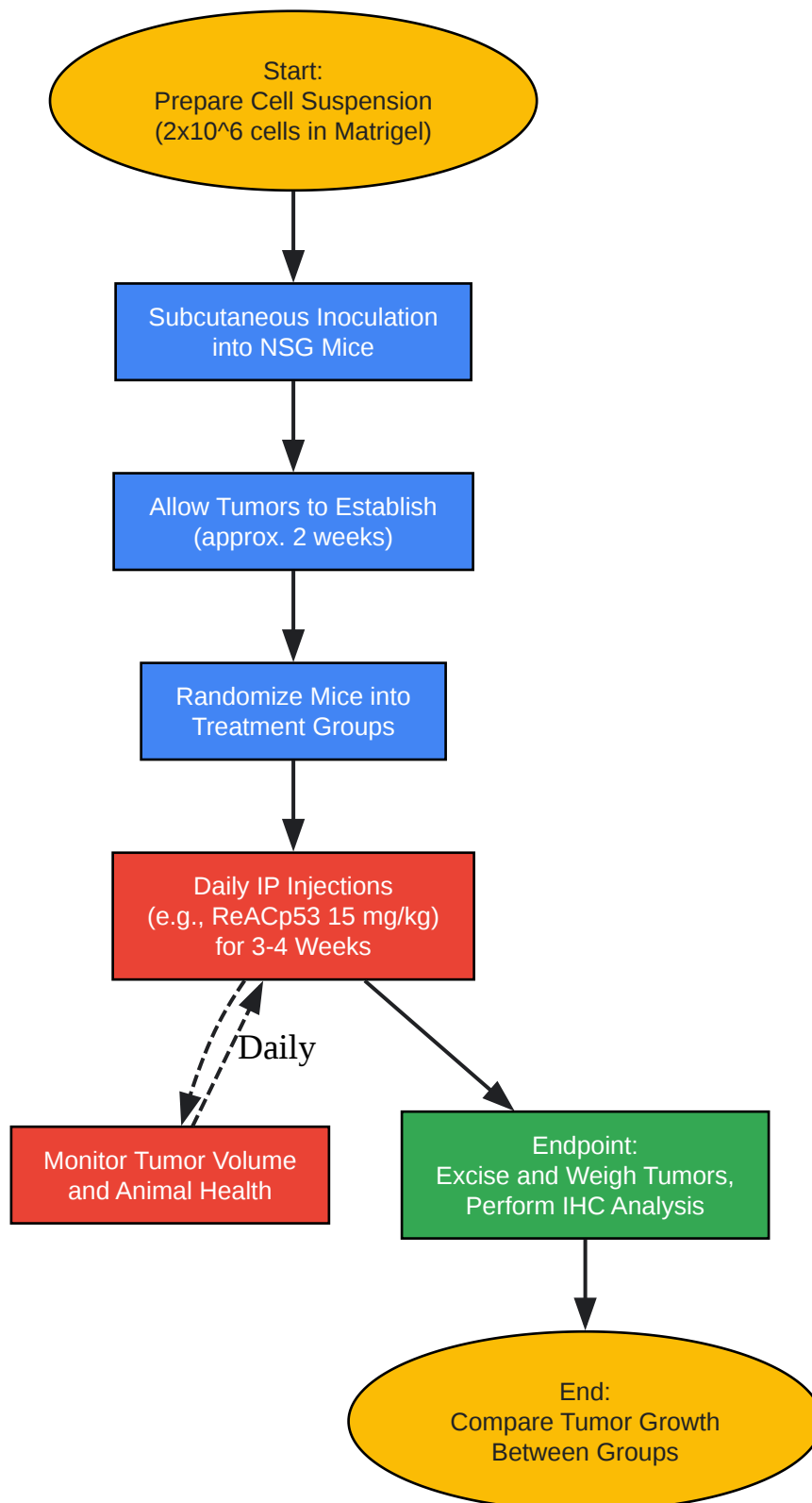
Core Mechanism of Action: Inhibition of p53 Aggregation

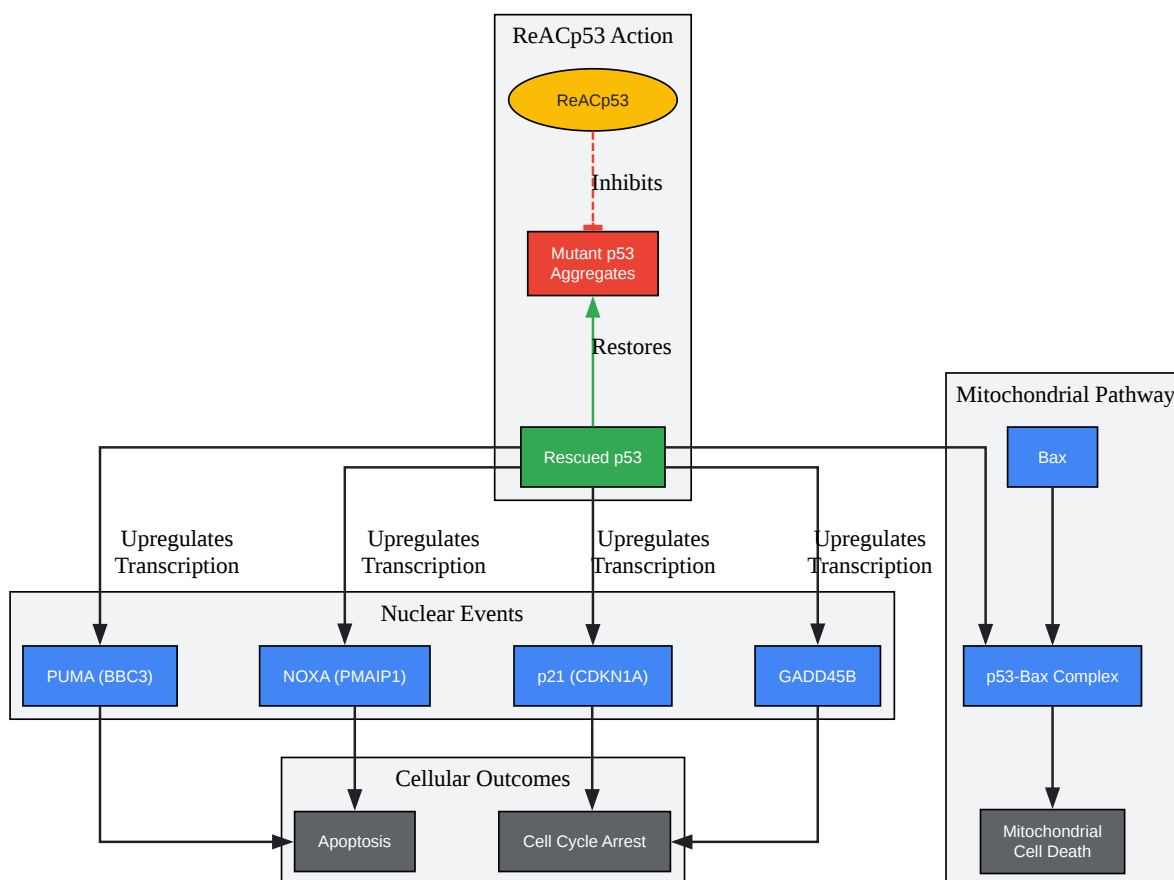
The therapeutic strategy of **ReACp53** is centered on preventing the self-assembly of mutant p53 proteins into inactive amyloid aggregates.[8] The peptide is designed to cap a specific aggregation-prone sequence within the p53 protein.[4] By binding to this "sticky" region, **ReACp53** blocks the protein from clumping together, which allows the mutant p53 to refold into a functional, wild-type-like conformation.[1][3]

This restoration of p53's structure leads to several key downstream anti-cancer effects:

- **Re-localization to the Nucleus:** Disaggregated p53 can translocate from the cytoplasm, where aggregates often accumulate, to the nucleus.[3]
- **Restoration of Transcriptional Activity:** Once in the nucleus, the rescued p53 can bind to DNA and activate the transcription of its target genes, which are involved in cell cycle arrest and apoptosis.[4][9]
- **Induction of Apoptosis:** **ReACp53** treatment leads to increased programmed cell death in cancer cells harboring mutant p53.[6]
- **Cell Cycle Arrest:** The peptide can induce a halt in the cell cycle, preventing the proliferation of cancer cells.[9][10]
- **Degradation of Mutant p53:** The treatment can also lead to the degradation of the mutant p53 protein.[11]







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References

- [1. newsroom.ucla.edu](https://newsroom.ucla.edu) [newsroom.ucla.edu]
- [2. Protein mimetic amyloid inhibitor potently abrogates cancer-associated mutant p53 aggregation and restores tumor suppressor function - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [3. researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- [4. Therapeutic potential of ReACp53 targeting mutant p53 protein in CRPC - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [5. Scholars@Duke publication: Therapeutic potential of ReACp53 targeting mutant p53 protein in CRPC.](#) [scholars.duke.edu]
- [6. selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- [7. ReACp53 | TargetMol](#) [[targetmol.com](https://www.targetmol.com)]
- [8. Novel Treatment Shrinks Ovarian Tumors in Mice - NCI](#) [[cancer.gov](https://www.cancer.gov)]
- [9. A designed inhibitor of p53 aggregation rescues p53 tumor-suppression in ovarian carcinomas - PMC](#) [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- [10. medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- [11. apexbt.com](https://www.apexbt.com) [[apexbt.com](https://www.apexbt.com)]
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